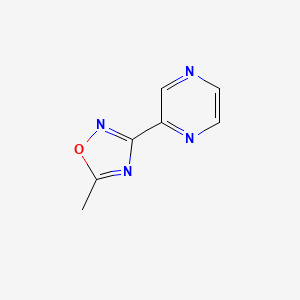

5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole is an organic compound with the chemical formula C₆H₆N₄O . It belongs to the class of pyrazoles , which are heterocyclic compounds characterized by a 5-membered ring containing three carbon atoms and two adjacent nitrogen atoms. In this case, the pyrazole ring is substituted with a methyl group at position 5 and a pyrazin-2-yl group at position 3. The oxadiazole moiety (1,2,4-oxadiazole) is fused to the pyrazole ring, resulting in an intriguing structure .

Synthesis Analysis

The synthesis of 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole involves several steps. One common method is the condensation of α,β-unsaturated aldehydes with hydrazine , followed by dehydrogenation. Substituted pyrazoles can also be prepared through Knorr-type reactions , where 1,3-diketones react with hydrazine. For instance, acetylacetone and hydrazine yield 3,5-dimethylpyrazole .

Molecular Structure Analysis

The compound’s molecular structure consists of the pyrazole ring fused with the oxadiazole ring. The methyl group at position 5 and the pyrazin-2-yl group contribute to its unique properties. Single-crystal X-ray diffraction confirms the precise arrangement of atoms in the crystal lattice .

Chemical Reactions Analysis

5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole may participate in various chemical reactions due to its functional groups. These reactions could involve nucleophilic substitution, oxidation, or coordination with metal ions. Further studies are needed to explore its reactivity and potential applications .

Physical And Chemical Properties Analysis

Scientific Research Applications

Insecticidal Activity

5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole derivatives have been studied for their insecticidal properties. For instance, a compound containing this moiety exhibited significant activity against the diamondback moth (Qi et al., 2014). These findings are important for developing new insecticides, especially for agricultural applications.

Antimicrobial and Antitubercular Activity

Research has explored the antimicrobial potential of compounds containing the 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole moiety. A study found that certain derivatives showed promising antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis (Gezginci et al., 1998; Ambekar et al., 2017). Such research is vital for developing new therapies against resistant strains of tuberculosis.

Pharmacological Evaluation for Antioxidant, Analgesic, and Anti-inflammatory Actions

Derivatives of 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole have been evaluated computationally and pharmacologically for their potential antioxidant, analgesic, and anti-inflammatory actions. This includes assessing their binding and inhibitory effects on various targets, which could inform the development of new therapeutic agents (Faheem, 2018).

Safety and Hazards

properties

IUPAC Name |

5-methyl-3-pyrazin-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c1-5-10-7(11-12-5)6-4-8-2-3-9-6/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXJRZUFTMTXIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2612928.png)

![[1,1'-Biphenyl]-4-yl(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2612929.png)

![2,3-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2612937.png)

![N-[dibutoxyphosphoryl-(2-fluorophenyl)methyl]aniline](/img/structure/B2612938.png)

![5-(furan-2-yl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-3-carboxamide](/img/structure/B2612944.png)